

solving solubility issues with lyophilized [Des-Tyr1]-Met-Enkephalin powder

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Compound of Interest

Compound Name: [Des-Tyr1]-Met-Enkephalin

Cat. No.: B1671300

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Technical Support Center: [Des-Tyr1]-Met-Enkephalin

Welcome to the technical support center for **[Des-Tyr1]-Met-Enkephalin**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of lyophilized **[Des-Tyr1]-Met-Enkephalin** powder, with a focus on solving solubility issues and its application in experiments.

Frequently Asked Questions (FAQs)

Q1: What is **[Des-Tyr1]-Met-Enkephalin** and why is it used in research?

A1: **[Des-Tyr1]-Met-Enkephalin** is a tetrapeptide and a degradation product of Met-Enkephalin.^{[1][2]} Structurally, it is identical to Met-Enkephalin but lacks the N-terminal tyrosine residue. This single amino acid omission is critical, as the tyrosine residue is essential for binding to and activating opioid receptors. Consequently, **[Des-Tyr1]-Met-Enkephalin** exhibits significantly reduced affinity for these receptors and is largely considered biologically inactive in opioid signaling pathways. Its primary use in research is as a negative control in experiments involving Met-Enkephalin or other opioid receptor agonists to ensure that the observed effects are specific to opioid receptor activation.

Q2: I'm having trouble dissolving the lyophilized **[Des-Tyr1]-Met-Enkephalin** powder. What are the recommended solvents?

A2: Lyophilized **[Des-Tyr1]-Met-Enkephalin** can be challenging to dissolve directly in aqueous buffers. The recommended solvents are sterile water, dimethyl sulfoxide (DMSO), or a dilute acidic solution. For aqueous preparations, adding a small amount of dilute acetic acid (e.g., 0.1%) can aid in solubilization.

Q3: What is the recommended procedure for reconstituting the lyophilized powder?

A3: To ensure the integrity of the peptide, follow these steps for reconstitution:

- **Equilibrate:** Allow the vial of lyophilized powder to come to room temperature before opening to prevent condensation.
- **Centrifuge:** Briefly centrifuge the vial to ensure all the powder is at the bottom.
- **Add Solvent:** Carefully add the desired solvent to the vial.
- **Gentle Agitation:** Gently swirl or vortex the vial to dissolve the powder. Avoid vigorous shaking, as this can cause the peptide to aggregate or degrade. Sonication can be used if dissolution is slow.

Q4: What are the recommended storage conditions for **[Des-Tyr1]-Met-Enkephalin**?

A4:

- **Lyophilized Powder:** Store at -20°C or -80°C for long-term stability.
- **In Solution:** For solutions in DMSO, it is recommended to store aliquots at 4°C for up to two weeks or at -80°C for up to six months.^[1] Avoid repeated freeze-thaw cycles. For aqueous solutions, it is best to prepare them fresh for each experiment.

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Powder won't dissolve in water or buffer.	The peptide may have low solubility in neutral aqueous solutions.	Try adding a small amount of 0.1% acetic acid to the water or buffer to aid dissolution. Alternatively, dissolve the peptide in DMSO first to create a stock solution, and then dilute it into your aqueous experimental medium.
Precipitate forms after adding the peptide solution to my aqueous buffer.	The peptide is precipitating out of the buffer at the final concentration.	Ensure the final concentration of the organic solvent (like DMSO) in your experimental medium is low (typically <0.5%) and compatible with your assay. You may need to lower the final concentration of the peptide.
I am not seeing the expected lack of activity in my assay.	The peptide may have degraded, or there may be an issue with the experimental setup.	Ensure the peptide has been stored correctly and that the solution was freshly prepared if aqueous. Verify the activity of your positive control (e.g., Met-Enkephalin) to confirm the assay is working as expected.

Quantitative Data Summary

While specific quantitative solubility data for **[Des-Tyr1]-Met-Enkephalin** is not readily available in the literature, the table below provides solubility information for the parent compound, Met-Enkephalin, which can serve as a useful reference.

Compound	Solvent	Solubility
Met-Enkephalin	Water	1 mg/mL
Met-Enkephalin	DMSO	≥ 40 mg/mL

Note: The solubility of **[Des-Tyr1]-Met-Enkephalin** may differ from Met-Enkephalin.

Experimental Protocols

Protocol: Using **[Des-Tyr1]-Met-Enkephalin** as a Negative Control in a cAMP Assay

This protocol outlines the use of **[Des-Tyr1]-Met-Enkephalin** as a negative control in a cyclic adenosine monophosphate (cAMP) assay to measure the inhibition of adenylyl cyclase by a Gai-coupled opioid receptor agonist.

1. Cell Preparation:

- Culture cells expressing the opioid receptor of interest (e.g., CHO cells stably expressing the mu-opioid receptor) to 80-90% confluency.
- Harvest the cells and resuspend them in an appropriate assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

2. Reagent Preparation:

- Forskolin (Adenylyl Cyclase Activator): Prepare a stock solution in DMSO and dilute to the desired working concentration in assay buffer.
- Opioid Receptor Agonist (Positive Control): Prepare a stock solution of a known opioid agonist (e.g., Met-Enkephalin or DAMGO) in an appropriate solvent and prepare serial dilutions in assay buffer.
- **[Des-Tyr1]-Met-Enkephalin** (Negative Control): Prepare a stock solution in the same solvent as the agonist and prepare serial dilutions to match the concentrations of the agonist.

3. Assay Procedure:

- Add cells to the wells of a 384-well plate.

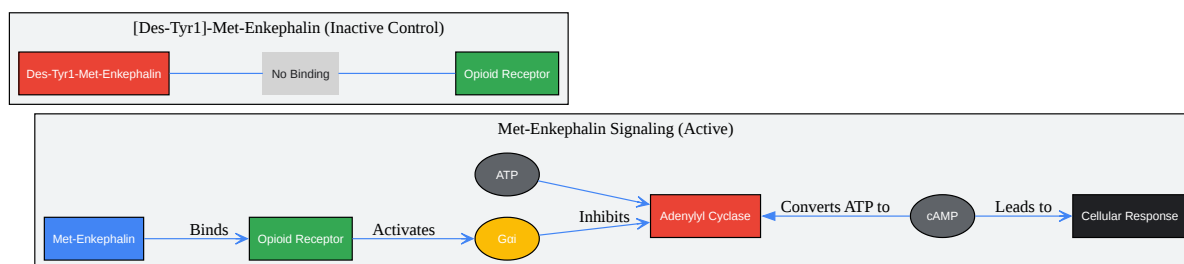
- Add the diluted opioid receptor agonist or **[Des-Tyr1]-Met-Enkephalin** to the respective wells.
- Add forskolin to all wells to stimulate adenylyl cyclase.
- Incubate the plate at room temperature for the desired time (e.g., 30 minutes).
- Lyse the cells and measure cAMP levels using a commercial cAMP assay kit, following the manufacturer's instructions.

4. Data Analysis:

- Generate a dose-response curve for the opioid receptor agonist and **[Des-Tyr1]-Met-Enkephalin**.
- The agonist should show a dose-dependent decrease in cAMP levels, while **[Des-Tyr1]-Met-Enkephalin** should show no significant effect on cAMP levels at the same concentrations.

Visualizations

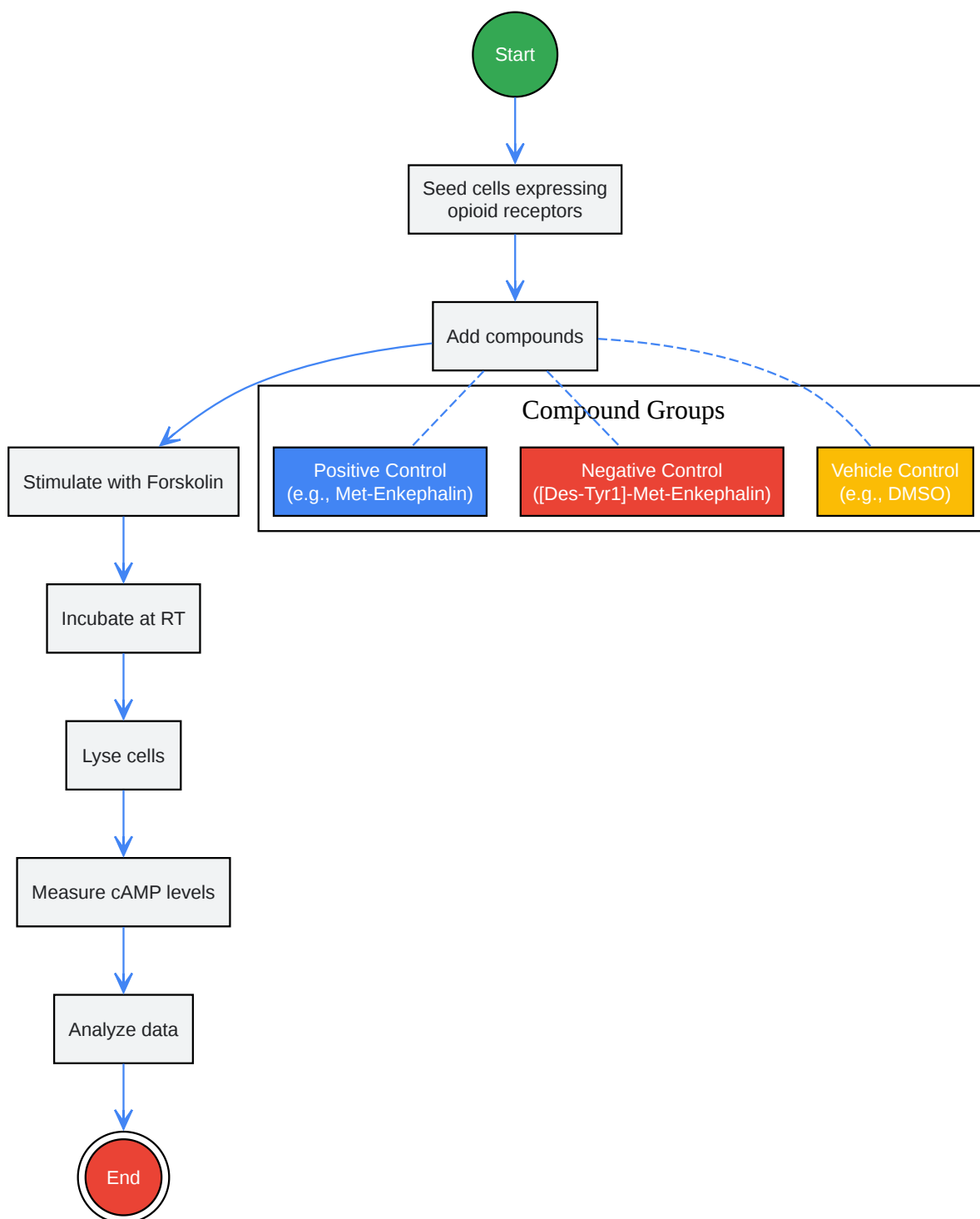
Signaling Pathways



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Caption: Comparison of active vs. inactive signaling.

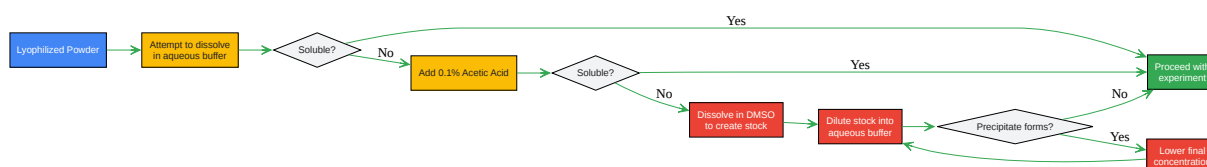
Experimental Workflow: Negative Control in cAMP Assay



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Caption: Workflow for a cAMP assay with controls.

Troubleshooting Logic



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Caption: Decision tree for dissolving the peptide.

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References

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- 2. medchemexpress.com [medchemexpress.com]
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